N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE
Description
N~1~-{4-[(4-Benzoylpiperazino)sulfonyl]phenyl}acetamide is a sulfonamide-acetamide hybrid compound characterized by a phenylsulfonylpiperazine core substituted with a benzoyl group at the piperazine nitrogen and an acetamide moiety at the para-position of the phenyl ring. This structural configuration confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-15(23)20-17-7-9-18(10-8-17)27(25,26)22-13-11-21(12-14-22)19(24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZLVDIBXRIANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonylated piperazine. The final step involves the acylation of the sulfonylated piperazine with an acetamide derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; conditionsoften in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various therapeutic effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-phenylacetamide sulfonamides, which exhibit structural variations primarily in the substituents on the piperazine ring or sulfonamide group. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Piperazine Substitutions: The 4-benzoyl group in the target compound distinguishes it from analogs like 4-methylpiperazine (Compound 35) and 4-cycloheptylpiperazine (). The benzoyl group likely increases steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to smaller substituents .
Sulfonamide Variations: Replacement of piperazine with pyridinylamino () or isoxazolyl sulfamoyl () groups shifts activity toward antimicrobial or anti-inflammatory applications, highlighting the role of sulfonamide diversity in target specificity.
Pharmacological Activities: Compound 35 (4-methylpiperazine analog) demonstrated analgesic activity comparable to paracetamol in inflammatory pain models, suggesting the acetamide-sulfonamide scaffold’s relevance in pain management .
Table 2: Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Synthesis: The target compound’s synthesis likely follows methods analogous to other N-phenylacetamide sulfonamides, such as sulfonylation of 4-aminophenylacetamide with 4-benzoylpiperazine-1-sulfonyl chloride .
- Solubility : The benzoyl group may reduce aqueous solubility compared to the methylpiperazine analog (Compound 35), necessitating formulation optimization for bioavailability.
Biological Activity
N~1~-{4-[(4-BENZOYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 394.47 g/mol
- Chemical Structure : The compound consists of a benzoyl group attached to a piperazine moiety, further linked to a sulfonyl phenyl group.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and ion channels. Research indicates that derivatives of benzylpiperazine exhibit central nervous system (CNS) stimulant effects, akin to those of amphetamines, albeit with lower potency . The sulfonamide group may enhance the lipophilicity and bioavailability of the compound, potentially facilitating better penetration through the blood-brain barrier.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant properties of this compound and its analogs. Studies have shown that certain derivatives demonstrate efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models .
Table 1: Anticonvulsant Activity in Animal Models
| Compound | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound 12 | 100 | Yes | No |
| Compound 13 | 100/300 | Yes | Yes |
| Compound 19 | 300/100 | Yes | Yes |
| Compound 24 | 100 | Yes | No |
The above table summarizes key findings from pharmacological studies, indicating varying levels of protection against seizures depending on the compound and dosage.
Study on Anticonvulsant Efficacy
In a study evaluating twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that modifications to the piperazine structure significantly affected anticonvulsant activity. Compounds containing a trifluoromethyl group showed enhanced activity compared to their chloro counterparts .
The study highlighted that lipophilicity plays a crucial role in determining the onset and duration of anticonvulsant effects, with more lipophilic compounds exhibiting delayed but prolonged action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
